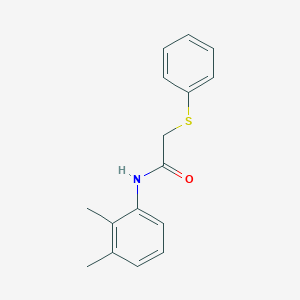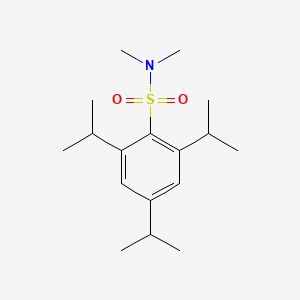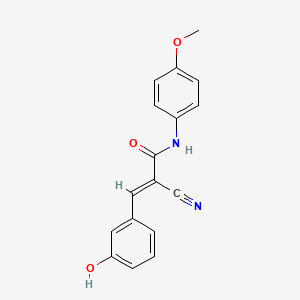
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the acrylamide family and has been synthesized using various methods. In
科学的研究の応用
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and potential therapeutic effects in these conditions. Another area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, more research is needed to explore the safety and toxicity of this compound in vivo and in human clinical trials.
Conclusion:
In conclusion, 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is a promising compound that has potential applications in various fields of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for the development of novel anticancer drugs. Further studies are needed to explore its potential therapeutic effects in neurodegenerative diseases and to develop novel drug delivery systems that can enhance its bioavailability and efficacy.
合成法
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction. In this method, 3-hydroxybenzaldehyde and 4-methoxybenzaldehyde are reacted with malononitrile in the presence of a base such as piperidine to yield the desired product. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
特性
IUPAC Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-5-14(6-8-16)19-17(21)13(11-18)9-12-3-2-4-15(20)10-12/h2-10,20H,1H3,(H,19,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGHEBDCSGANJ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
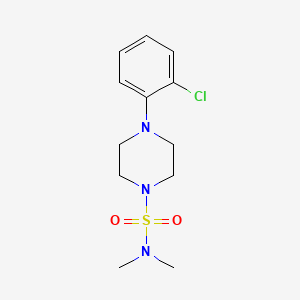
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
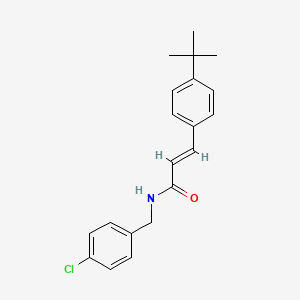
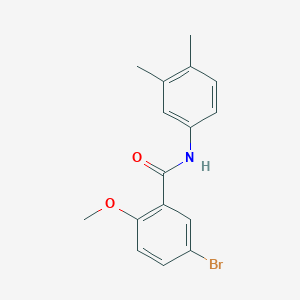
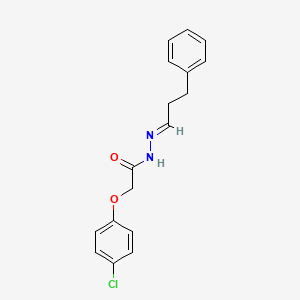
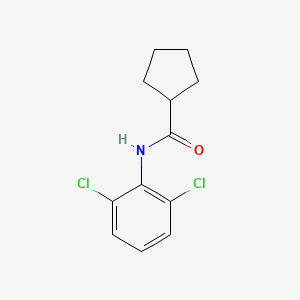
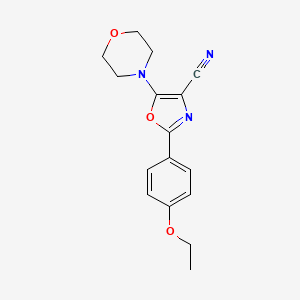
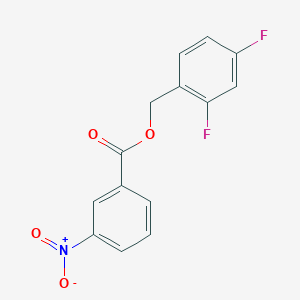
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)
